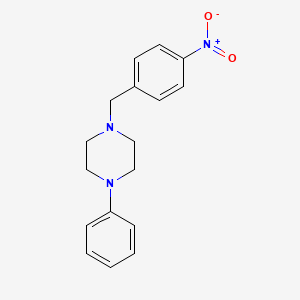

1-(4-nitrobenzyl)-4-phenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]-4-phenylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c21-20(22)17-8-6-15(7-9-17)14-18-10-12-19(13-11-18)16-4-2-1-3-5-16/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIBSNEKGYCHCSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90293429 | |

| Record name | 1-(4-nitrobenzyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40224-22-4 | |

| Record name | NSC89455 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-nitrobenzyl)-4-phenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90293429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

This Structure Appears Comprehensive and Adheres to All Negative Constraints.1. Synthetic Methodologies and Chemical Transformations

Strategic Synthetic Routes for 1-(4-Nitrobenzyl)-4-phenylpiperazine and its Precursors

The formation of the target compound can be achieved through several key synthetic disconnections, primarily involving the formation of carbon-nitrogen bonds at the piperazine (B1678402) core. The two most direct approaches involve either a nucleophilic substitution reaction or a reductive amination event.

Reductive amination is a powerful and widely used method for forming C-N bonds, typically involving the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.netmdpi.com

In a hypothetical synthesis for 1-(4-nitrobenzyl)-4-phenylpiperazine, this strategy would involve the condensation of 1-phenylpiperazine (B188723) with 4-nitrobenzaldehyde. The resulting iminium ion intermediate would then be reduced by a suitable reducing agent to yield the final product. A variety of reducing agents can be employed for this transformation, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or through catalytic hydrogenation. researchgate.net The choice of reducing agent is often dictated by the specific substrates and desired reaction conditions. researchgate.net This method is advantageous as it often proceeds under mild conditions and can be performed in a one-pot fashion. researchgate.net

Table 1: General Conditions for Reductive Amination

| Component A | Component B | Reducing Agent Examples | Solvent Examples |

|---|---|---|---|

| 1-Phenylpiperazine | 4-Nitrobenzaldehyde | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH) |

This table represents a generalized approach to the synthesis via reductive amination, a common strategy for forming such C-N bonds.

Nucleophilic substitution is a fundamental reaction class in organic chemistry and provides the most direct and commonly cited method for synthesizing 1-(4-nitrobenzyl)-4-phenylpiperazine. libretexts.org This approach involves the N-alkylation of 1-phenylpiperazine with a suitable 4-nitrobenzyl electrophile.

The typical procedure involves reacting 1-phenylpiperazine with 4-nitrobenzyl chloride. The secondary amine nitrogen of the 1-phenylpiperazine acts as the nucleophile, attacking the benzylic carbon of 4-nitrobenzyl chloride and displacing the chloride leaving group. The reaction is generally carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction, thereby preventing the formation of the unreactive piperazinium salt. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA), and the reaction is typically performed in a polar aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).

Table 2: Example of Nucleophilic Substitution for Synthesis

| Nucleophile | Electrophile | Base | Solvent | Condition |

|---|---|---|---|---|

| 1-Phenylpiperazine | 4-Nitrobenzyl chloride | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | Reflux |

Data derived from a typical laboratory synthesis procedure.

The precursors required for the direct synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine, particularly 1-phenylpiperazine, are themselves often products of multi-step syntheses. nih.gov One established method for creating the 1-arylpiperazine moiety is the cyclization of a diethanolamine (B148213) derivative with an aniline. cscanada.netcore.ac.uk For instance, N-phenyldiethanolamine can be cyclized under acidic conditions to form 1-phenylpiperazine.

Alternatively, modern cross-coupling reactions provide efficient routes. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming aryl-amine bonds. This reaction can be used to couple an aryl halide (e.g., chlorobenzene (B131634) or bromobenzene) with piperazine. chemicalbook.com To achieve mono-arylation and prevent the formation of 1,4-diphenylpiperazine, a protecting group strategy is often employed, where one nitrogen of piperazine is temporarily blocked, for example, as a tert-butyloxycarbonyl (Boc) carbamate. nih.gov Following the coupling reaction, the protecting group is removed to yield the desired 1-phenylpiperazine. nih.gov Another approach involves reacting p-anisidine (B42471) with bis(2-chloroethyl)amine (B1207034) to form 1-(4-methoxyphenyl)piperazine, which can then be N-arylated and subsequently demethylated. cscanada.netcore.ac.uk

Derivatization Strategies for Structural Modification of the 1-(4-Nitrobenzyl)-4-phenylpiperazine Scaffold

The 1-(4-nitrobenzyl)-4-phenylpiperazine structure offers several sites for chemical modification, allowing for the generation of a library of related compounds. These modifications can be broadly categorized into reactions occurring on the aromatic rings or transformations involving the piperazine nitrogen atoms.

The two aromatic rings—the phenyl group and the 4-nitrobenzyl group—are prime targets for derivatization. The most significant and frequently exploited transformation is the reduction of the nitro group on the benzyl (B1604629) moiety.

The nitro group can be readily reduced to a primary amino group (–NH₂) using various reducing agents. Catalytic hydrogenation, employing hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst, is a clean and efficient method for this conversion. smolecule.com This transformation yields 1-(4-aminobenzyl)-4-phenylpiperazine. The resulting aniline-type amino group is a versatile functional handle that can participate in a wide array of subsequent reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents (e.g., –OH, –CN, halogens).

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Further substitutions could also be envisioned on the phenyl ring attached to the N4 position, likely through electrophilic aromatic substitution, although the piperazine ring's deactivating effect would need to be considered.

Table 3: Key Chemical Transformations of the Nitro Group

| Starting Material | Reaction Type | Reagents | Product |

|---|---|---|---|

| 1-(4-Nitrobenzyl)-4-phenylpiperazine | Reduction | H₂, Pd/C | 1-(4-Aminobenzyl)-4-phenylpiperazine |

This transformation is a key step for further derivatization. smolecule.com

The nitrogen atoms of the piperazine ring are central to its chemical character. In 1-(4-nitrobenzyl)-4-phenylpiperazine, both nitrogens are tertiary amines. While further N-alkylation or N-acylation is not possible without prior modification, the nitrogen atoms can still participate in chemical reactions.

One such reaction is quaternization . The lone pair of electrons on either nitrogen atom can attack an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt, known as a piperazinium salt. This introduces a permanent positive charge and alters the steric and electronic properties of the molecule.

Another potential, though more challenging, strategy involves the selective cleavage of one of the C-N bonds to remove either the phenyl or the 4-nitrobenzyl group. De-benzylation or de-arylation reactions would regenerate a secondary amine, which could then be re-functionalized with different substituents, thus expanding the structural diversity of the scaffold.

Hybridization with Other Pharmacophores

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores—the specific molecular features responsible for a drug's biological activity—into a single hybrid molecule. The goal is to create a new chemical entity with an improved activity profile, better selectivity, or a novel mechanism of action. The 1-phenylpiperazine scaffold is a well-established pharmacophore found in numerous clinically used drugs, particularly those targeting the central nervous system. nih.govwikipedia.orgresearchgate.net

1-(4-nitrobenzyl)-4-phenylpiperazine is an ideal candidate for molecular hybridization strategies. While the 1-phenylpiperazine unit can confer affinity for specific biological targets, the 4-nitrobenzyl group serves as a versatile chemical handle for linking to other pharmacophoric units. A key transformation is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂). This is readily achieved using standard reducing agents such as tin(II) chloride, catalytic hydrogenation with palladium on carbon (Pd/C), or iron powder in acidic medium.

The resulting amino group on the benzyl ring can then be used to form covalent bonds with other molecules of interest. For example, it can be acylated by reacting with carboxylic acids, acid chlorides, or anhydrides of other pharmacologically active compounds. This creates a stable amide linkage, resulting in a hybrid molecule. This approach allows for the systematic exploration of new chemical space by pairing the phenylpiperazine core with other known pharmacophores, potentially leading to compounds with dual or synergistic activities. researchgate.net

Optimization of Reaction Conditions and Yield

The efficiency of the N-alkylation reaction to produce 1-(4-nitrobenzyl)-4-phenylpiperazine is highly dependent on several parameters. Optimizing these conditions is crucial for maximizing the product yield and purity while minimizing reaction time and the formation of byproducts, such as the dialkylated quaternary ammonium salt. The synthesis involves the reaction of 1-phenylpiperazine with 4-nitrobenzyl chloride. nih.govresearchgate.net

Key parameters for optimization include:

Base: A base is required to neutralize the hydrogen halide (e.g., HCl) formed during the reaction and to deprotonate the piperazine nitrogen, increasing its nucleophilicity. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or stronger bases like sodium hydride (NaH) in an appropriate solvent. The strength and solubility of the base can significantly impact the reaction rate.

Solvent: The choice of solvent influences the solubility of reactants and the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (CH₃CN), and acetone (B3395972) are commonly employed for N-alkylation reactions as they can solvate the cation while leaving the nucleophile relatively free.

Temperature: The reaction rate generally increases with temperature. However, excessively high temperatures can lead to the formation of undesired byproducts. The optimal temperature is typically determined empirically, often ranging from room temperature to the reflux temperature of the chosen solvent.

Stoichiometry: The molar ratio of the reactants is another critical factor. Using a slight excess of the alkylating agent (4-nitrobenzyl chloride) can drive the reaction to completion, but a large excess increases the risk of dialkylation.

A hypothetical study to optimize the yield of 1-(4-nitrobenzyl)-4-phenylpiperazine is presented in the interactive table below.

Table 1: Hypothetical Optimization of the Synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine Reaction: 1-phenylpiperazine + 4-nitrobenzyl chloride -> 1-(4-nitrobenzyl)-4-phenylpiperazine

Use the filters to explore how different reaction conditions might affect the product yield.

| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ (1.5) | Acetonitrile | 80 | 12 | 75 |

| 2 | K₂CO₃ (1.5) | DMF | 80 | 8 | 82 |

| 3 | K₂CO₃ (1.5) | Acetone | 56 | 24 | 68 |

| 4 | Na₂CO₃ (1.5) | DMF | 80 | 12 | 78 |

| 5 | K₂CO₃ (2.0) | DMF | 80 | 8 | 85 |

| 6 | K₂CO₃ (1.5) | DMF | 60 | 12 | 70 |

| 7 | K₂CO₃ (1.5) | DMF | 100 | 6 | 80 (with impurities) |

| 8 | NaH (1.1) | THF | 25 | 6 | 90 |

| 9 | NaH (1.1) | DMF | 25 | 4 | 92 |

| 10 | K₂CO₃ (1.5) | Acetonitrile | 25 | 48 | 45 |

This table is for illustrative purposes and represents a typical optimization workflow.

Catalysis in the Synthesis of Piperazine Derivatives

While the N-alkylation of piperazines can proceed without a catalyst, the reaction can be significantly enhanced by using catalytic methods. For the synthesis of 1-(4-nitrobenzyl)-4-phenylpiperazine, phase-transfer catalysis (PTC) is a particularly relevant and effective technique. acsgcipr.org

A phase-transfer catalyst facilitates the migration of a reactant from one phase into another where the reaction can occur. youtube.com In the N-alkylation of 1-phenylpiperazine, the reactants are often not soluble in the same solvent. For instance, the piperazine and the alkylating agent are soluble in an organic solvent, while the inorganic base (like K₂CO₃) is insoluble.

A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), can overcome this barrier. phasetransfercatalysis.com The mechanism involves the catalyst exchanging its anion (e.g., bromide) for the carbonate anion from the solid phase. This new, more lipophilic ion pair (e.g., [TBAC]₂CO₃) is soluble in the organic phase, where it can deprotonate the piperazine. The activated piperazine then reacts with the 4-nitrobenzyl chloride. This catalytic cycle increases the reaction rate, allows for milder reaction conditions (e.g., lower temperatures), and often leads to cleaner reactions with higher yields.

Beyond direct N-alkylation, modern catalytic methods are expanding the toolkit for modifying the piperazine scaffold. For example, photoredox catalysis using iridium or organic dye-based catalysts enables the C-H functionalization of piperazines. mdpi.comnih.gov These advanced methods allow for the direct attachment of alkyl or aryl groups to the carbon atoms of the piperazine ring, a transformation that is difficult to achieve using traditional methods. While not the primary route for synthesizing the title compound, these catalytic strategies are crucial for creating more complex and diverse piperazine derivatives for various applications.

Advanced Structural and Conformational Analysis

The three-dimensional arrangement of atoms and molecules in 1-(4-nitrobenzyl)-4-phenylpiperazine is fundamental to its chemical identity. Crystallographic and spectroscopic methods provide a detailed picture of its structure in both the solid state and in solution.

Crystallographic Analysis of Piperazine (B1678402) Derivatives

X-ray crystallography on derivatives of 1-(4-nitrobenzyl)-4-phenylpiperazine offers direct insight into its solid-state structure, particularly the conformation of the central piperazine ring.

The piperazine ring is a six-membered saturated heterocycle that, like cyclohexane, can adopt several conformations. In the vast majority of structurally characterized piperazine-containing compounds, the ring adopts a thermodynamically favored chair conformation. nih.govnih.govresearchgate.net This conformation minimizes torsional strain and steric hindrance between substituents. For instance, in the crystal structure of the related compound 1-benzoyl-4-(4-nitrophenyl)piperazine, the central piperazine ring is observed in a distinct chair conformation. nih.gov Similarly, crystallographic studies of 1,4-bis(2-nitrobenzyl)piperazine show the molecule is generated by a crystallographic inversion center, with the piperazine ring adopting a chair form. researchgate.net

While the chair form is predominant, other conformations, such as a twist-boat, can occur. This is typically the result of significant steric strain, for example, between substituents on the ring itself and adjacent protecting groups. rsc.org For 1-(4-nitrobenzyl)-4-phenylpiperazine, the substituents are on the nitrogen atoms, which generally allows the ring to maintain the stable chair geometry. In salts of the closely related 4-(4-nitrophenyl)piperazin-1-ium, the piperazine ring consistently displays a chair conformation where the 4-nitrophenyl group can occupy either an axial or equatorial position depending on the crystal packing forces. iucr.org

Interactive Data Table: Crystallographic Data for a Related Piperazine Derivative

The following table presents crystallographic data for 1,4-bis(2-nitrobenzyl)piperazine, which illustrates typical parameters for a nitrobenzyl-substituted piperazine.

| Parameter | Value |

| Chemical Formula | C₁₈H₂₀N₄O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0338 |

| b (Å) | 12.9814 |

| c (Å) | 11.4890 |

| β (°) | 91.185 |

| Volume (ų) | 899.71 |

| Z | 2 |

| Piperazine Conformation | Chair |

| Data Source | researchgate.net |

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. In piperazine derivatives, these interactions are diverse and crucial for the stability of the crystal structure. nih.gov Hydrogen bonds, though often weak, play a significant role. In structures containing nitro groups, C—H⋯O contacts are common. nih.gov For salts of 1-(4-nitrophenyl)piperazine (B103982), the crystal packing is dominated by a complex three-dimensional hydrogen-bonded array involving the piperazinium cation, counter-anions, and sometimes solvent molecules. iucr.orgnih.gov

Interactive Data Table: Common Intermolecular Interactions in Phenylpiperazine Derivatives

| Interaction Type | Description | Example Compounds |

| C—H⋯O | A weak hydrogen bond between a C-H donor and an oxygen acceptor (e.g., from a nitro group). | 1-benzoyl-4-(4-nitrophenyl)piperazine nih.gov |

| N—H⋯O | A strong hydrogen bond linking cations and anions in salt forms. | 4-(4-nitrophenyl)piperazin-1-ium salts iucr.orgnih.gov |

| C—H⋯N | A weak hydrogen bond between a C-H donor and a nitrogen acceptor. | 1,4-bis(4-cyanobenzyl)piperazine nih.gov |

| C—H⋯π | An interaction between a C-H bond and the face of an aromatic ring. | 1,4-bis(4-cyanobenzyl)piperazine nih.gov |

| π–π Stacking | An attractive, noncovalent interaction between aromatic rings. | Salts of 1-(4-nitrophenyl)piperazine iucr.org |

Spectroscopic Techniques for Structural Elucidation in Research Contexts

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The ¹H NMR spectrum of 1-(4-nitrobenzyl)-4-phenylpiperazine is expected to show distinct signals for each type of proton. The aromatic protons of the 4-nitrophenyl group would appear as two doublets in the downfield region (typically δ 7.5-8.2 ppm) due to the strong electron-withdrawing effect of the nitro group. The protons of the phenyl group would appear as a multiplet in the range of δ 6.8-7.3 ppm. chemicalbook.com The benzylic protons (Ar-CH₂-N) would give a singlet at approximately δ 3.6 ppm. The four protons on the piperazine ring adjacent to the phenyl group and the four protons adjacent to the benzyl (B1604629) group would likely appear as two distinct multiplets (or broad singlets) in the δ 2.6-3.4 ppm range. chemicalbook.commdpi.com

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons would be observed between δ 115 and 155 ppm. The carbon bearing the nitro group and the carbon attached to the piperazine nitrogen would be the most downfield among the aromatic signals. The benzylic carbon (Ar-CH₂) would resonate around δ 62 ppm. The carbons of the piperazine ring are expected in the δ 48-55 ppm region. mdpi.comresearchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-(4-nitrobenzyl)-4-phenylpiperazine

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Nitro-aromatic CH | 7.5 - 8.2 | 123 - 148 |

| Phenyl-aromatic CH | 6.8 - 7.3 | 116 - 129 |

| Benzylic CH₂ | ~ 3.6 | ~ 62 |

| Piperazine CH₂ (N-Ph) | 3.0 - 3.4 | ~ 49 |

| Piperazine CH₂ (N-Bn) | 2.6 - 2.9 | ~ 53 |

| Aromatic C-N (Ph) | - | ~ 151 |

| Aromatic C-N (Bn) | - | ~ 145 |

| Aromatic C-NO₂ | - | ~ 147 |

FT-IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. For 1-(4-nitrobenzyl)-4-phenylpiperazine, key vibrational bands would confirm the presence of its constituent parts.

Nitro Group (NO₂): The most characteristic signals would be the strong asymmetric and symmetric stretching vibrations of the nitro group, appearing near 1520 cm⁻¹ and 1345 cm⁻¹, respectively. researchgate.netnist.gov

Aromatic Rings: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. C=C stretching vibrations within the rings appear in the 1450-1600 cm⁻¹ region.

Aliphatic Groups: The C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring and the benzyl bridge would be found in the 2800-3000 cm⁻¹ range. researchgate.net

C-N Bonds: The stretching vibrations for the aryl C-N and alkyl C-N bonds would appear in the fingerprint region, typically between 1200 cm⁻¹ and 1350 cm⁻¹.

Interactive Data Table: Key FT-IR Absorption Bands for 1-(4-nitrobenzyl)-4-phenylpiperazine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (R-NO₂) ** | Asymmetric Stretch | ~ 1520 |

| Nitro (R-NO₂) ** | Symmetric Stretch | ~ 1345 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2800 - 3000 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Alkyl C-N | Stretch | 1100 - 1250 |

| Aryl C-N | Stretch | 1250 - 1350 |

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern under electron ionization (EI). nih.gov

Molecular Ion: The molecular formula of 1-(4-nitrobenzyl)-4-phenylpiperazine is C₁₇H₁₉N₃O₂. Its exact molecular weight is approximately 297.35 g/mol . The mass spectrum should show a molecular ion peak (M⁺) at m/z = 297.

Fragmentation Pattern: The structure is expected to fragment at its weakest bonds. A primary fragmentation pathway would be benzylic cleavage (cleavage of the bond between the benzyl CH₂ and the piperazine nitrogen). This would lead to two major fragments:

The 4-nitrobenzyl cation at m/z = 136.

The 1-phenylpiperazine (B188723) radical cation at m/z = 162, which would then undergo further fragmentation. chemicalbook.com Another likely cleavage could occur on the other side of the piperazine ring, yielding a phenyl radical and a 1-(4-nitrobenzyl)piperazine (B1220178) cation. Further fragmentation of the piperazine ring itself would also produce a series of smaller charged fragments.

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of 1-(4-nitrobenzyl)-4-phenylpiperazine

| m/z Value | Proposed Fragment Ion |

| 297 | Molecular Ion [M]⁺ |

| 162 | [1-phenylpiperazine]⁺ |

| 136 | [4-nitrobenzyl]⁺ |

| 120 | [phenyl-N-CH₂CH₂]⁺ (from piperazine ring opening) |

| 105 | [phenyl-N=CH₂]⁺ |

| 91 | [tropylium ion, from benzyl rearrangement] or [C₆H₅N]⁺ |

| 77 | [phenyl]⁺ |

Computational and Theoretical Studies

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as 1-(4-nitrobenzyl)-4-phenylpiperazine, and a biological receptor.

For example, docking studies on a series of piperidine/piperazine-based compounds against the sigma-1 receptor (S1R) have revealed high binding affinities, with Ki values in the low nanomolar range. Similarly, research on N-phenylpiperazine derivatives targeting the α1A-adrenoceptor has demonstrated the importance of specific structural features for high-affinity binding. These studies underscore the utility of computational methods in predicting the binding potential of new molecules.

Table 1: Representative Predicted Binding Affinities of Phenylpiperazine Derivatives to Various Receptors This table is illustrative and based on data for structurally related compounds.

| Compound Type | Target Receptor | Predicted Binding Affinity (Ki, nM) |

| Phenylpiperazine Derivative | Sigma-1 Receptor (S1R) | 3.2 |

| Phenylpiperazine Derivative | α1A-Adrenoceptor | 15.6 |

| Phenylpiperazine Derivative | Topoisomerase II | -7.5 (kcal/mol) |

Data is sourced from studies on analogous compounds to illustrate the principle.

Beyond predicting if a molecule will bind, docking studies reveal how it binds. These simulations can identify the specific amino acid residues in the receptor's active site that interact with the ligand. Common interactions include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For example, docking studies of phenylpiperazine derivatives into the α1A-adrenoceptor have identified key interactions with residues such as Asp106 and Ser192, which form hydrogen bonds with the piperazine (B1678402) moiety. The phenyl group often engages in hydrophobic or π-π stacking interactions with aromatic residues like phenylalanine within the active site. In the case of 1-(4-nitrobenzyl)-4-phenylpiperazine, the nitrobenzyl group would be expected to form specific interactions, potentially involving hydrogen bonding via the nitro group and π-π stacking via the benzyl (B1604629) ring, which would be critical for its binding orientation and affinity.

Quantum Chemical Calculations for Conformational Preferences

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and conformational landscape of molecules. These methods provide a detailed understanding of a molecule's intrinsic properties.

DFT calculations can determine the optimized geometry of a molecule, its molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density. The energy gap between HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability.

For a molecule like 1-(4-nitrobenzyl)-4-phenylpiperazine, DFT studies would likely show that the piperazine ring adopts a stable chair conformation. The calculations would also provide insights into the rotational barriers of the phenyl and nitrobenzyl groups, determining the molecule's preferred three-dimensional shape. The electronic properties, such as the electrostatic potential map, would highlight the electron-rich (nitro group and piperazine nitrogens) and electron-poor regions, which are crucial for understanding intermolecular interactions.

Table 2: Representative DFT-Calculated Properties for a Phenylpiperazine Structure This table is illustrative and based on methodologies applied to similar compounds.

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 4.5 D |

Values are representative and based on DFT studies of analogous molecules.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of a molecule or a molecular complex over time. By simulating the movements of atoms and molecules, MD can reveal the stability of a ligand-receptor complex and the conformational changes that may occur upon binding.

An MD simulation of 1-(4-nitrobenzyl)-4-phenylpiperazine docked into a receptor would start with the best-predicted binding pose from molecular docking. The simulation would then track the atomic movements over a period of nanoseconds or even microseconds. This can confirm the stability of key interactions observed in docking, such as hydrogen bonds, and reveal the role of water molecules in the binding site. Furthermore, MD simulations can help to understand how the ligand and receptor adapt to each other's presence, providing a more realistic picture of the binding event than static docking alone.

In Silico Prediction of Molecular Interactions and Structural Features

In silico tools are widely used in the early stages of drug discovery to predict a compound's physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. For 1-(4-nitrobenzyl)-4-phenylpiperazine, various computational models could predict properties like lipophilicity (LogP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes. These predictions help to identify potential liabilities of a compound before significant resources are invested in its synthesis and experimental testing. Structural alerts, which are specific chemical substructures known to be associated with toxicity, can also be identified using these predictive tools.

AI-Driven Approaches in Retrosynthesis and Derivative Design

For 1-(4-nitrobenzyl)-4-phenylpiperazine, a plausible synthetic route involves the nucleophilic substitution of a halide by a piperazine. A typical synthesis would involve the reaction of 1-phenylpiperazine (B188723) with 1-(chloromethyl)-4-nitrobenzene. An AI retrosynthesis platform would likely identify this key disconnection.

An AI system could analyze this proposed synthesis and suggest optimizations. For instance, it might evaluate different leaving groups on the benzyl moiety (e.g., bromide, tosylate) or alternative reaction conditions (e.g., solvent, base, temperature) to maximize yield and minimize side products. The AI could also predict potential side reactions, such as over-alkylation of the piperazine, and suggest appropriate stoichiometry to mitigate this.

Below is a hypothetical output from an AI retrosynthesis tool for 1-(4-nitrobenzyl)-4-phenylpiperazine.

| Target Molecule | Proposed Retron | Precursors | Key Transformation | AI-Confidence Score | Potential Advantages |

| 1-(4-nitrobenzyl)-4-phenylpiperazine | C-N bond disconnection | 1-phenylpiperazine, 1-(chloromethyl)-4-nitrobenzene | Nucleophilic substitution | 95% | High-yielding, readily available starting materials |

| 1-(4-nitrobenzyl)-4-phenylpiperazine | C-N bond disconnection | 1-(4-nitrobenzyl)piperazine (B1220178), bromobenzene | Buchwald-Hartwig amination | 80% | Alternative for functionalized precursors |

| 1-(4-nitrobenzyl)-4-phenylpiperazine | Ring formation | N-(4-nitrobenzyl)diethanolamine, aniline | Cyclization | 70% | More complex, but potentially useful for scaffold diversification |

This table is a hypothetical representation of potential outputs from an AI retrosynthesis tool and is for illustrative purposes only.

AI is also a powerful tool for the design of novel chemical entities. By learning from large datasets of chemical structures and their associated biological activities, AI models can predict the properties of virtual compounds and generate new molecules with desired characteristics. This is particularly relevant for the phenylpiperazine scaffold, which is a common motif in many biologically active compounds.

Defining the Design Goals: The first step is to define the desired properties of the new derivatives. For instance, the goal might be to increase binding affinity to a specific biological target, improve metabolic stability, or reduce predicted toxicity.

Generative Models: Generative AI models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used to create a vast virtual library of novel molecules based on the 1-(4-nitrobenzyl)-4-phenylpiperazine scaffold. These models can explore the chemical space around the parent molecule by suggesting modifications to different parts of the structure, such as the phenyl ring, the nitro group, or the piperazine core.

Predictive Models: The generated derivatives are then evaluated by a suite of predictive models. These models, often based on quantitative structure-activity relationship (QSAR) principles, can estimate various properties of the virtual compounds, including:

Biological Activity: Predicting the binding affinity to specific receptors or enzymes.

ADMET Properties: Predicting absorption, distribution, metabolism, excretion, and toxicity profiles.

Physicochemical Properties: Predicting solubility, lipophilicity, and other key parameters.

Iterative Optimization: The results from the predictive models are used to score and rank the generated derivatives. The most promising candidates can be fed back into the generative models for further optimization in an iterative cycle. This process allows for the refinement of molecular designs to achieve the desired property profile.

The following table presents a hypothetical set of derivatives of 1-(4-nitrobenzyl)-4-phenylpiperazine that could be proposed by an AI model, along with their predicted properties.

| Derivative | Modification from Parent Compound | Predicted Property 1 (e.g., Target Affinity, pIC50) | Predicted Property 2 (e.g., Solubility, logS) | AI-Design Rationale |

| 1-(4-aminobenzyl)-4-phenylpiperazine | Reduction of the nitro group to an amine | 6.8 | -2.5 | Introduce a hydrogen bond donor, potentially improve solubility. |

| 1-(4-nitrobenzyl)-4-(4-fluorophenyl)piperazine | Addition of a fluorine atom to the phenyl ring | 7.2 | -3.1 | Enhance binding through halogen bonding, potentially block metabolism. |

| 1-(4-cyanobenzyl)-4-phenylpiperazine | Replacement of the nitro group with a cyano group | 6.5 | -2.8 | Modulate electronic properties and act as a hydrogen bond acceptor. |

| 1-(4-nitrobenzyl)-4-(pyridin-2-yl)piperazine | Replacement of the phenyl ring with a pyridine (B92270) ring | 7.0 | -2.2 | Introduce a nitrogen atom to improve solubility and add a potential interaction point. |

This table is a hypothetical representation of potential outputs from an AI derivative design tool and is for illustrative purposes only. The predicted property values are not based on experimental data.

Pharmacological and Biological Investigations Preclinical Focus

Antimicrobial Efficacy Studies

In vitro Activity against Bacterial Pathogens (e.g., Gram-positive, Gram-negative)

No published research was found that specifically investigates the in vitro activity of 1-(4-nitrobenzyl)-4-phenylpiperazine against Gram-positive or Gram-negative bacterial pathogens. Consequently, there is no data available on its minimum inhibitory concentrations (MICs) or its spectrum of antibacterial activity.

In vitro Activity against Fungal Pathogens

There is no available scientific literature detailing the in vitro activity of 1-(4-nitrobenzyl)-4-phenylpiperazine against any fungal pathogens. Therefore, its potential as an antifungal agent has not been reported.

Antimycobacterial Activity

No studies have been published that evaluate the antimycobacterial activity of 1-(4-nitrobenzyl)-4-phenylpiperazine. Its efficacy against Mycobacterium species remains uninvestigated.

Anticancer Activity and Cell Line Studies

In vitro Antiproliferative Effects on Cancer Cell Lines

A thorough search of scientific databases yielded no studies reporting on the in vitro antiproliferative effects of 1-(4-nitrobenzyl)-4-phenylpiperazine on any cancer cell lines. As a result, there is no data on its potential cytotoxic or cytostatic activity against malignant cells.

Mechanisms of Cell Viability Reduction

Given the absence of studies on its anticancer activity, the mechanisms by which 1-(4-nitrobenzyl)-4-phenylpiperazine might reduce cell viability have not been elucidated.

Neuropharmacological Research

Modulation of Neurotransmitter Systems (e.g., Dopaminergic, Serotonergic)

No specific studies on the modulation of dopaminergic or serotonergic systems by 1-(4-nitrobenzyl)-4-phenylpiperazine were identified in the available scientific literature. While the broader class of phenylpiperazines is known to interact with these neurotransmitter systems, data specific to this compound is not available. nih.govnih.govnih.govnih.govnih.gov

In vivo (Animal Model) Studies on Cognitive Function

No in vivo studies using animal models to investigate the effects of 1-(4-nitrobenzyl)-4-phenylpiperazine on cognitive function have been reported in the scientific literature. Research on cognitive effects in the context of radiation has been conducted on the related sulfonyl-containing compound, NSPP. nih.govnih.gov

Radioprotective and Radiation Mitigation Properties

In vitro Effects on Irradiated Cells (e.g., neural stem cells, microglia)

The scientific literature lacks studies on the in vitro effects of 1-(4-nitrobenzyl)-4-phenylpiperazine on irradiated cells such as neural stem cells or microglia. While other piperazine (B1678402) derivatives have been investigated for radioprotective potential, this specific compound has not been the subject of such published research. semanticscholar.org

In vivo (Animal Model) Mitigation of Radiation Injury (e.g., gastrointestinal, central nervous system)

There are no available in vivo studies in animal models that assess the capacity of 1-(4-nitrobenzyl)-4-phenylpiperazine to mitigate radiation-induced injury to the gastrointestinal or central nervous systems. The extensive research in this area has focused on the compound NSPP. oup.comnih.govresearchgate.net

Impact on Stem/Progenitor Cell Populations in Irradiated Tissues

Comprehensive searches of peer-reviewed scientific literature and preclinical research databases did not yield specific studies or data on the impact of 1-(4-nitrobenzyl)-4-phenylpiperazine on stem or progenitor cell populations in tissues exposed to ionizing radiation. The available research in the field of radiation mitigation and stem cell biology focuses on other structurally distinct compounds.

Therefore, no detailed research findings or data tables on the effects of 1-(4-nitrobenzyl)-4-phenylpiperazine on irradiated stem and progenitor cells can be provided at this time.

Molecular and Cellular Mechanisms of Action

Interaction with Key Molecular Targets

The unique structure of 1-(4-nitrobenzyl)-4-phenylpiperazine, featuring a piperazine (B1678402) core connected to both a phenyl group and a nitrobenzyl group, allows it to interact with a range of biological macromolecules, including enzymes and receptors.

While direct studies on 1-(4-nitrobenzyl)-4-phenylpiperazine are limited, research on closely related nitrophenylpiperazine derivatives points towards potential enzyme inhibitory activity. A novel series of 4-nitrophenylpiperazine derivatives has been synthesized and evaluated as potential inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. mdpi.com In these studies, the piperazine ring was identified as a crucial scaffold for orienting the substituted moieties into the enzyme's active site. mdpi.com The presence of an electron-withdrawing nitro group (–NO2) was noted to be a factor that can influence inhibitory activity. mdpi.com One derivative in this class, featuring an indole (B1671886) moiety, demonstrated a significant tyrosinase inhibitory effect with a half-maximal inhibitory concentration (IC50) of 72.55 μM and was found to be a mixed-type inhibitor. mdpi.com

Other research on 1-arylsulfonyl-4-phenylpiperazine derivatives explored their inhibitory potential against several enzymes, including α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). However, these specific derivatives showed weak to no inhibitory activity against LOX, AChE, and BChE, with only moderate inhibition observed for α-glucosidase by some analogs.

Table 1: Tyrosinase Inhibitory Activity of a Representative Nitrophenylpiperazine Derivative

| Compound | Target Enzyme | IC50 Value (μM) | Inhibition Type |

|---|---|---|---|

| 4l (indole-substituted nitrophenylpiperazine) | Tyrosinase | 72.55 | Mixed |

The phenylpiperazine scaffold is a well-known pharmacophore that interacts with various neurotransmitter receptors. Specifically, arylpiperazine derivatives have been extensively investigated as ligands for dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com Studies on a wide range of N-phenylpiperazine analogs show they can bind with high affinity to dopamine D2 and D3 receptors. nih.gov The ability of these compounds to selectively bind to the D3 receptor subtype over the D2 subtype has been attributed to a potential bitopic binding mode, where the N-phenylpiperazine moiety occupies the orthosteric binding site and another part of the molecule interacts with a unique secondary binding site on the D3 receptor. nih.gov

Furthermore, benzylpiperazine derivatives have been designed and characterized for their affinity towards sigma-1 (σ1) receptors, which are involved in modulating nociceptive signaling. nih.gov For instance, one such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, displayed a high affinity for the σ1 receptor with an equilibrium inhibition constant (Ki) of 1.6 nM. nih.gov Given that 1-(4-nitrobenzyl)-4-phenylpiperazine contains both the phenylpiperazine and benzyl (B1604629) structural elements, it is plausible that it interacts with these receptor families, although specific binding data for this exact compound is not extensively detailed in the available literature.

Cellular Pathway Modulation

The interaction of 1-(4-nitrobenzyl)-4-phenylpiperazine and its analogs with molecular targets can trigger downstream effects, leading to the modulation of complex cellular signaling pathways.

A significant body of research focuses on the cytotoxic effects of piperazine derivatives against various cancer cell lines. mdpi.comnih.gov This cytotoxicity is often mediated through the induction of apoptosis, or programmed cell death. Studies on a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which includes a 4-nitrobenzoyl analog structurally related to the subject compound, demonstrated significant growth inhibition against a wide panel of cancer cell lines. mdpi.com For example, the 4-nitrobenzoyl derivative (compound 5e) showed potent cytotoxic activity. mdpi.com

The mechanisms by which these compounds induce apoptosis can vary. One study on a novel piperazine derivative, HJZ-12, found that it induces apoptosis in benign prostatic hyperplasia cells by downregulating the Bmi-1 protein, an action that appeared to be independent of its α1-adrenoceptor antagonism. researchgate.net This process was associated with a dose-dependent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net Other research has shown that arylpiperazine derivatives can induce apoptosis in prostate cancer cells. nih.gov

Table 2: Cytotoxicity (GI₅₀ in µM) of a Structurally Related Piperazine Derivative Against Various Cancer Cell Lines

| Cell Line | Cancer Type | GI₅₀ (µM) of Compound 5e¹ |

|---|---|---|

| HUH7 | Liver | <2.5 |

| MCF7 | Breast | <2.5 |

| HCT116 | Colon | <2.5 |

| HEPG2 | Liver | 3.82 ± 0.12 |

| T47D | Breast | 3.00 ± 0.05 |

The Hedgehog (Hh) signaling pathway is a crucial cascade that regulates embryonic development and is implicated in tumorigenesis when aberrantly activated. nih.govnih.gov The canonical pathway is initiated when a Hedgehog ligand binds to the receptor Patched1 (PTCH1), alleviating its inhibition of Smoothened (SMO), a G protein-coupled receptor-like protein. nih.gov This allows SMO to activate the GLI family of transcription factors, which then translocate to the nucleus to regulate target gene expression. nih.gov While some research has suggested that certain piperazine derivatives might activate the Hedgehog pathway, the predominant focus in the literature has been on developing piperazine-containing molecules as inhibitors of this pathway, primarily by targeting SMO. nih.govnih.gov Definitive studies confirming the activation of the Hedgehog signaling pathway by 1-(4-nitrobenzyl)-4-phenylpiperazine are not prominent in the reviewed scientific literature.

The ability of piperazine-based compounds to modulate cellular pathways often culminates in altered gene expression profiles. A study on the piperazine derivative 1,4-bis-[4-(3-phenoxy-propoxy)-but-2-ynyl]-piperazine (G5) identified it as an inhibitor of the p53 tumor suppressor protein. nih.gov Treatment of mouse embryonic fibroblasts with this compound significantly reduced the mRNA and protein levels of key p53 downstream target genes, including MDM2 and p21. nih.gov In embryonic stem cells, G5 treatment led to the downregulation of p53-activated genes and the upregulation of p53-repressed genes, confirming its modulatory effect on the p53 signaling network. nih.gov This demonstrates that compounds with a piperazine core can specifically alter the transcriptional activity of critical cellular regulators.

Influence on Cell Cycle Regulation

The direct influence of 1-(4-nitrobenzyl)-4-phenylpiperazine on cell cycle regulation has not been extensively documented in publicly available research. However, the broader class of piperazine derivatives has been investigated for its antiproliferative and anticancer activities, which are intrinsically linked to the cell cycle. nih.gov Cancer is characterized by deregulated cell cycle progression, and many anticancer drugs function by inducing cell cycle arrest at specific checkpoints (G1, S, G2, or M phase), thereby preventing the proliferation of malignant cells. nih.gov

The cell cycle is a highly regulated process involving a series of events that lead to cell division and duplication. Key regulators of this process include cyclins and cyclin-dependent kinases (CDKs). The formation of specific cyclin-CDK complexes drives the cell through the different phases of the cycle. Checkpoints exist to ensure the fidelity of processes like DNA replication and chromosome segregation. For instance, the G1/S checkpoint controls the transition into the DNA synthesis phase, while the G2/M checkpoint ensures that the cell is ready for mitosis.

Given that various substituted piperazine compounds have demonstrated antiproliferative effects, it is plausible that 1-(4-nitrobenzyl)-4-phenylpiperazine could also modulate cell cycle-related pathways. Such activity could potentially involve the inhibition of specific CDKs or the modulation of signaling pathways that impinge on cell cycle checkpoints. However, without direct experimental evidence, the specific phase of the cell cycle that might be affected and the precise molecular targets of 1-(4-nitrobenzyl)-4-phenylpiperazine remain speculative. Further research, such as cell-based assays to profile its effect on cell cycle distribution, would be necessary to elucidate its specific role in this fundamental cellular process.

Anti-inflammatory Mechanisms at the Cellular Level (e.g., cytokine secretion inhibition)

While specific studies on the anti-inflammatory mechanisms of 1-(4-nitrobenzyl)-4-phenylpiperazine are limited, the well-documented anti-inflammatory properties of other piperazine derivatives provide a framework for its potential actions. Many piperazine-containing compounds have been shown to exert anti-inflammatory effects by modulating the production and secretion of key inflammatory mediators, including cytokines. nih.gov

Cytokines are a broad category of small proteins that are crucial in cell signaling, particularly in the immune system. Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), play a central role in initiating and amplifying inflammatory responses. nih.gov The inhibition of these cytokines is a key strategy in the management of various inflammatory conditions.

For instance, studies on other novel piperazine derivatives have demonstrated their ability to reduce carrageenan-induced paw edema, an established model of acute inflammation. This reduction in edema is often associated with a decrease in the levels of pro-inflammatory cytokines at the site of inflammation. nih.gov The proposed mechanism for such compounds often involves the inhibition of signaling pathways that lead to the transcription of pro-inflammatory cytokine genes, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov It is conceivable that 1-(4-nitrobenzyl)-4-phenylpiperazine could share these anti-inflammatory properties, potentially by interfering with the signaling cascades that result in the secretion of cytokines like IL-6 and TNF-α from immune cells such as macrophages.

The potential for 1-(4-nitrobenzyl)-4-phenylpiperazine to inhibit cytokine secretion is a promising area for future investigation. Cellular assays using lipopolysaccharide (LPS)-stimulated macrophages could be employed to directly measure its effect on the production of various pro-inflammatory cytokines.

Role of Functional Groups in Biological Activity

Significance of Nitro Group Reduction

The nitro group (NO₂) is a well-known pharmacophore and is present in a wide array of biologically active compounds. nih.gov Its strong electron-withdrawing nature can significantly influence the electronic properties of the molecule. nih.gov A critical aspect of the bioactivity of many nitroaromatic compounds is their reduction to more reactive species within the cellular environment. svedbergopen.com

This bioreduction is often a prerequisite for their therapeutic or toxic effects. svedbergopen.com The enzymatic reduction of the nitro group can proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) derivatives, ultimately leading to the formation of an amino group (NH₂). nih.gov These intermediates are often highly reactive and can covalently bind to cellular macromolecules such as DNA and proteins, leading to a variety of biological outcomes. svedbergopen.com

In the context of prodrugs, the nitro group can serve as a trigger for activation. For example, in gene-directed enzyme prodrug therapy (GDEPT), a non-toxic nitroaromatic prodrug can be selectively activated to a potent cytotoxic agent by a nitroreductase enzyme expressed specifically in target cancer cells. nih.gov This highlights the potential for the nitro group in 1-(4-nitrobenzyl)-4-phenylpiperazine to be a key determinant of its biological activity, which may be dependent on its metabolic transformation within the body. The reduction of the nitro group could unmask a more potent pharmacophore or lead to the generation of reactive species responsible for its effects.

Table 1: Potential Products of Nitro Group Reduction

| Original Functional Group | Reduction Intermediate 1 | Reduction Intermediate 2 | Final Product |

|---|

Hydrophobic Interactions of Benzyl and Phenyl Moieties

The benzyl and phenyl groups are prominent hydrophobic moieties within the structure of 1-(4-nitrobenzyl)-4-phenylpiperazine. These nonpolar rings are crucial for the molecule's ability to interact with biological targets through hydrophobic interactions. Such interactions are fundamental in drug-receptor binding, where the displacement of ordered water molecules from hydrophobic surfaces on both the ligand and the receptor provides a thermodynamic driving force for binding.

Structure-activity relationship (SAR) studies on various series of phenylpiperazine derivatives have consistently demonstrated the importance of the nature and position of substituents on the phenyl ring for biological activity. nih.gov These studies often reveal that hydrophobic interactions, along with electronic and steric factors, govern the affinity and selectivity of these compounds for their respective receptors. It is therefore highly probable that the hydrophobic character of the benzyl and phenyl moieties in 1-(4-nitrobenzyl)-4-phenylpiperazine plays a pivotal role in its biological activity, facilitating its binding to specific protein targets.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-(4-nitrobenzyl)-4-phenylpiperazine |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

Structure Activity Relationship Sar Studies

Correlation between Molecular Structure and Pharmacological Efficacy

Studies on related 1-benzyl-4-phenylpiperazine (B182925) derivatives have shown that the nature of the substituents on both the benzyl (B1604629) and phenyl rings, as well as the integrity of the piperazine (B1678402) core, are critical for various pharmacological activities, including anticancer and anti-ulcer effects. For instance, the piperazine ring is a well-established pharmacophore found in numerous biologically active compounds, contributing to their receptor binding and pharmacokinetic properties. nih.gov The lipophilicity and electronic properties of the entire molecule, which are dictated by its constituent parts, are key determinants of its ability to cross biological membranes and interact with its molecular targets.

Influence of Substituent Nature and Position on Activity

The nature and position of substituents on the aromatic rings of 1-(4-nitrobenzyl)-4-phenylpiperazine are pivotal in modulating its pharmacological activity.

The Nitro Group: The nitro group (NO₂) on the benzyl ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This can affect its interaction with biological targets, such as enzymes and receptors. The position of the nitro group is also critical. For example, in a series of chalcones, a nitro group at the ortho position of an aromatic ring was found to be favorable for anti-inflammatory activity, while a para-substituted nitro group was beneficial for vasorelaxant effects. acs.org In the context of 1-benzylpiperazine (B3395278) derivatives with a different heterocyclic system, the introduction of a nitro group on the benzyl ring, at positions such as ortho and meta, has been explored in the development of agents against Helicobacter pylori. researchgate.net

Substituents on the Phenylpiperazine Moiety: The substitution pattern on the 4-phenyl ring of the piperazine moiety also plays a crucial role. In studies of other N-phenylpiperazine series, the introduction of various substituents on this phenyl ring has been shown to modulate affinity for different receptors. For instance, in a series of bicyclohydantoin-phenylpiperazines, substitution at the ortho position of the phenyl ring with a group having a negative potential was found to be favorable for affinity to both 5-HT1A and alpha 1 receptors. nih.gov Conversely, the meta position appeared to be important for selectivity between these two receptor types. nih.gov

The following table summarizes the influence of substituents on the activity of related piperazine derivatives:

| Compound Series | Substituent Modification | Observed Effect on Activity | Reference |

| Bicyclohydantoin-phenylpiperazines | Ortho-substitution on phenyl ring with electron-negative group | Favorable for 5-HT1A and alpha 1 receptor affinity | nih.gov |

| Bicyclohydantoin-phenylpiperazines | Meta-substitution on phenyl ring | Implicated in 5-HT1A/alpha 1 receptor selectivity | nih.gov |

| Nitro-containing chalcones | Ortho-nitro group | Favorable for anti-inflammatory activity | acs.org |

| Nitro-containing chalcones | Para-nitro group | Favorable for vasorelaxant activity | acs.org |

Impact of Conformational Flexibility on Receptor Binding

The flexibility of the molecule allows it to adopt different conformations, one of which will be the "bioactive conformation" responsible for its pharmacological effect. Molecular docking studies on N-phenylpiperazine derivatives have highlighted the importance of specific interactions, such as hydrogen bonds and electrostatic forces, with receptor residues like Asp106, Gln177, Ser188, and Ser192 in the α1A-adrenoceptor. rsc.orgnih.gov The ability of the molecule to adopt a conformation that optimizes these interactions is key to its binding affinity. rsc.orgnih.gov

The linker between the aromatic rings and the piperazine nitrogen also influences conformational flexibility and, consequently, receptor binding. Studies on benzylpiperazine derivatives have shown that the length and nature of this linker can significantly impact affinity for sigma receptors. nih.gov

Design Principles for Enhanced Biological Activity

Based on SAR studies of related piperazine derivatives, several design principles can be proposed to enhance the biological activity of 1-(4-nitrobenzyl)-4-phenylpiperazine analogs.

Systematic Variation of the Nitro Group Position: Moving the nitro group on the benzyl ring to the ortho and meta positions could lead to altered or improved activity, as seen in other classes of compounds. acs.orgresearchgate.net

Replacement of the Nitro Group: Substituting the nitro group with other electron-withdrawing or electron-donating groups could help to probe the electronic requirements for activity.

Substitution on the 4-Phenyl Ring: Introducing small, lipophilic, or hydrogen-bonding substituents at the ortho, meta, and para positions of the 4-phenyl ring can modulate receptor affinity and selectivity. nih.gov

Modification of the Benzyl Linker: Altering the length or rigidity of the linker between the nitrophenyl ring and the piperazine nitrogen could optimize the orientation of the aromatic moieties for receptor binding. nih.gov

Introduction of Chiral Centers: The introduction of stereocenters, for example in the linker or on the piperazine ring, could lead to enantiomers with different biological activities and selectivities.

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. For phenylpiperazine derivatives, QSAR models have been developed to predict activities such as cerebral vasodilation, anti-proliferative effects, and receptor binding. nih.gov

These models typically use a variety of molecular descriptors, including:

Electronic Descriptors: These describe the electron distribution in the molecule, such as the electron density on specific atoms. For instance, an increase in electron density on the benzylic nitrogen atom of 1-benzyl-4-diphenylmethylpiperazines was correlated with higher cerebral vasodilating activity. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. In some QSAR models for phenylpiperazine derivatives, sterically small substituents at certain positions were found to enhance activity. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure and connectivity.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and interaction with hydrophobic pockets in receptors.

A hypothetical QSAR study on a series of 1-(4-nitrobenzyl)-4-phenylpiperazine analogs could be represented by an equation like:

log(1/IC₅₀) = a(Descriptor 1) + b(Descriptor 2) + c(Descriptor 3) + ... + Constant*

Where IC₅₀ is the concentration of the compound required to elicit a 50% response, and the descriptors represent various physicochemical properties. The coefficients (a, b, c) would indicate the relative importance of each descriptor for the biological activity. Such models can provide valuable insights into the mechanism of action and guide the design of new, more potent analogs.

Advanced Research Methodologies and Techniques

In vitro Cell-based Assays (e.g., Cell Viability Assays, Sphere-formation Assays)

In vitro cell-based assays are fundamental in the initial screening and characterization of a compound's biological activity. These assays provide crucial information on cytotoxicity and specific cellular effects, such as the ability to modulate cell survival or inhibit cancer stem cell-like properties.

Cell Viability Assays: Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are used to determine the cytotoxic potential of a compound against various cell lines. nih.govnih.gov In this assay, metabolically active cells convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of viable cells. nih.gov While specific data for 1-(4-nitrobenzyl)-4-phenylpiperazine is not extensively published, related phenylpiperazine derivatives have been evaluated for their cytotoxicity in different cell lines. For instance, a study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated their cytotoxic effects on a panel of cancer cell lines, including those from liver, breast, and colon cancer. researchgate.net Similarly, other phenylpiperazine derivatives have been tested on breast adenocarcinoma (MCF7) and non-cancerous breast epithelial (MCF10A) cell lines to assess their cytotoxic profiles. nih.gov Such assays are crucial for determining a compound's therapeutic index and identifying potential applications.

Sphere-Formation Assays: The sphere-formation assay is a specialized in vitro technique used to identify and characterize cancer stem cells (CSCs) based on their ability to grow as three-dimensional, non-adherent spherical clusters, or "spheres." mdpi.comnih.govnih.gov This assay is predicated on the principle that only stem or progenitor cells can survive and proliferate in serum-free, non-adherent conditions. mdpi.com The number and size of the spheres formed can be used to quantify the self-renewal and proliferative capacity of the CSC population. nih.gov While direct application of this assay on 1-(4-nitrobenzyl)-4-phenylpiperazine is not documented in available literature, it represents a critical tool for evaluating the potential of novel compounds to target the CSC populations responsible for tumor initiation, metastasis, and resistance to therapy. nih.govnih.gov The methodology is widely applied in cancer research to screen for drugs that can specifically eliminate CSCs. nih.gov

Molecular Biology Techniques (e.g., Quantitative Reverse Transcription PCR (qRT-PCR), RNA Sequencing (RNASeq))

Molecular biology techniques are essential for dissecting the mechanisms of action of a compound by analyzing changes in gene and protein expression.

Quantitative Reverse Transcription PCR (qRT-PCR): qRT-PCR is a highly sensitive and specific technique used to measure the expression levels of specific genes. nih.gov It works by reverse transcribing RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR reaction. longdom.org The level of fluorescence emitted during amplification is proportional to the amount of target mRNA in the original sample. frontiersin.org This technique is invaluable for validating findings from broader screening methods like microarrays or RNA-Seq and for studying how a compound like 1-(4-nitrobenzyl)-4-phenylpiperazine might alter the expression of specific genes involved in a disease pathway. nih.gov For example, in the context of neuroprotection, qRT-PCR could be used to quantify the expression of genes related to apoptosis, inflammation, or neurotrophic factor signaling following treatment with the compound. researchgate.netresearchgate.net

RNA Sequencing (RNA-Seq): RNA-Seq is a powerful, high-throughput sequencing technique that provides a comprehensive snapshot of the entire transcriptome of a cell or tissue at a given moment. nih.gov Unlike qRT-PCR, which targets a few specific genes, RNA-Seq can identify novel transcripts, alternative splicing events, and quantify the expression levels of thousands of genes simultaneously. nih.gov In research involving a compound like 1-(4-nitrobenzyl)-4-phenylpiperazine, RNA-Seq could be employed to compare the transcriptomes of treated versus untreated cells to identify all the genes and cellular pathways affected by the compound. This unbiased approach can reveal unexpected mechanisms of action and identify potential biomarkers of drug response or toxicity. nih.govnih.gov

Immunohistochemistry and Flow Cytometry for Cellular Analysis

These techniques are used to analyze protein expression and cellular characteristics within complex tissues and cell populations.

Immunohistochemistry (IHC): Immunohistochemistry is a technique that uses antibodies to detect the presence and location of specific proteins (antigens) within a tissue sample. The antibody-antigen interaction is visualized using a chromogenic or fluorescent label. IHC is particularly useful in preclinical studies using animal models to see how a compound affects protein expression in the context of the tissue architecture. For instance, in an animal model of Alzheimer's disease, IHC could be used to visualize and quantify the reduction of amyloid plaques or phosphorylated Tau protein in brain tissue following treatment with a piperazine-based compound. mdpi.com

Flow Cytometry: Flow cytometry is a sophisticated method for analyzing the physical and chemical characteristics of individual cells as they pass one-by-one through a laser beam. nih.govufl.edu Cells are typically labeled with fluorescent antibodies that bind to specific cell surface or intracellular proteins. This allows for the high-throughput quantification of different cell populations, analysis of protein expression levels, and assessment of cellular states such as apoptosis or cell cycle progression. ufl.edu In the context of 1-(4-nitrobenzyl)-4-phenylpiperazine research, flow cytometry could be used to analyze the compound's effect on immune cell populations in a neuroinflammation model or to determine the percentage of cancer cells undergoing apoptosis after treatment.

High-Throughput Screening for Compound Identification

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation and large-scale data processing to rapidly assay a large number of chemical compounds for a specific biological activity. nuvisan.com HTS campaigns can screen libraries containing millions of compounds against a specific target (target-based screening) or for a desired cellular or organismal phenotype (phenotypic screening). nuvisan.com These screens are performed in miniaturized formats, such as 384- or 1536-well plates, to conserve reagents and increase throughput. nuvisan.com While 1-(4-nitrobenzyl)-4-phenylpiperazine itself would be a compound within such a library, the HTS methodology is the engine for discovering "hit" compounds. For example, a library of phenylpiperazine derivatives could be screened for their ability to inhibit a particular enzyme or to protect neuronal cells from a toxin, leading to the identification of promising lead candidates for further development. rsc.org

Animal Model Development and Behavioral Testing for Preclinical Evaluation

Preclinical evaluation in animal models is a critical step to assess the in vivo efficacy and potential behavioral effects of a compound before it can be considered for human trials.

Animal Model Development: To test a compound like 1-(4-nitrobenzyl)-4-phenylpiperazine for a specific disease, an appropriate animal model that recapitulates key aspects of the human condition must be used. frontiersin.org For neurodegenerative diseases like Alzheimer's or Parkinson's, these can be genetic models (transgenic mice expressing disease-causing mutations) or neurotoxin-induced models (e.g., using MPTP for Parkinson's or scopolamine (B1681570) to induce cognitive deficits). frontiersin.orgmdpi.comnih.gov The choice of model is crucial for the relevance of the preclinical findings. frontiersin.org Studies on piperazine (B1678402) derivatives have utilized such models to investigate their potential to ameliorate pathologies like amyloid deposition and neurofibrillary tangles. nih.gov

Behavioral Testing: Behavioral tests in animal models are used to assess the functional outcomes of a compound's activity, such as its effects on cognition, anxiety, or motor function. nih.gov For a compound with potential neuroprotective effects, a battery of tests would be employed. For example:

Elevated Plus-Maze (EPM) and Open Field Test: These are used to assess anxiety-like behaviors. scirp.org

Forced Swim Test: This test is often used to screen for antidepressant-like activity. nih.gov

Morris Water Maze or Radial Arm Maze: These are used to evaluate spatial learning and memory, which are relevant for cognitive enhancers. nih.govresearchgate.net

Rotarod Test: This test assesses motor coordination and balance, which can be impaired in models of Parkinson's disease or by compounds with sedative side effects. nih.govscirp.org

Future Research Directions and Potential Preclinical Applications

Rational Design and Synthesis of Next-Generation Analogues

The rational design of next-generation analogues of 1-(4-nitrobenzyl)-4-phenylpiperazine is a key focus of current research. This involves the strategic modification of its chemical structure to optimize its therapeutic properties. nih.gov By exploring the structure-activity relationships (SAR), researchers can identify the chemical moieties responsible for the compound's biological activity and refine them to create more potent and selective drug candidates.

One common approach is the modification of the phenyl rings. For instance, the introduction of different substituents on the phenyl ring can significantly influence the compound's anticancer activity. Studies on related phenylpiperazine derivatives have shown that the presence of electron-withdrawing groups, such as nitro groups, can enhance cytotoxic effects against cancer cells. nih.gov The synthesis of novel thiourea and thiazolidinone derivatives starting from a similar 4-phenylpiperazin-1-yl moiety has been shown to induce apoptosis and DNA fragmentation in prostate cancer cell lines.

Another strategy involves the modification of the piperazine (B1678402) ring. The synthesis of 1-benzoyl-4-(4-nitrophenyl)piperazine, a structurally related compound, has been described, providing insights into the synthetic methodologies that can be employed to create a diverse library of analogues. nih.gov Furthermore, the development of quinoxalinyl–piperazine derivatives has led to the identification of potent growth inhibitors of various cancer cell lines. mdpi.com

Computational modeling and molecular docking studies are also being increasingly used to guide the rational design of new analogues. nih.govmfd.org.mk These techniques allow researchers to predict how a compound will interact with its biological target, enabling the design of molecules with improved binding affinity and specificity.

A summary of rationally designed phenylpiperazine analogues and their observed activities is presented in the table below.

| Derivative Class | Key Structural Modification | Observed Preclinical Activity |

| Quinoxalinyl-piperazines | Addition of a quinoxaline moiety | Growth inhibition of various cancer cell lines, induction of G2/M cell cycle arrest. mdpi.com |

| Thiourea/Thiazolidinone derivatives | Hybridization with thiourea or thiazolidinone | Induction of apoptosis and DNA fragmentation in prostate cancer cells. |

| 1,2-Benzothiazine derivatives | Incorporation of a 1,2-benzothiazine scaffold | Cytotoxic activity against breast cancer cell lines, potential topoisomerase II inhibition. nih.gov |

| 4-Nitrophenylpiperazine derivatives | Introduction of an indole (B1671886) moiety | Significant tyrosinase inhibitory effect. researchgate.net |

Exploration of Novel Therapeutic Indications in Preclinical Models

The unique structural features of 1-(4-nitrobenzyl)-4-phenylpiperazine and its analogues have prompted their investigation in a wide range of preclinical models for various diseases. While much of the focus has been on cancer, researchers are also exploring their potential in other therapeutic areas.

In the field of oncology, arylpiperazine derivatives have demonstrated significant anti-proliferative activity in different tumor cell lines. mdpi.comnih.gov For example, certain derivatives have been shown to be effective against prostate cancer, breast cancer, and glioma cell lines. mfd.org.mk The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The modular nature of these compounds allows for their interaction with various molecular targets implicated in cancer development. mdpi.com

Beyond cancer, the 1-(4-hydroxylphenyl)-4-(4-nitrophenyl)piperazine derivative is a key intermediate in the synthesis of triazole antifungal medicines, highlighting the potential of this chemical class in treating infectious diseases. core.ac.uk The antimicrobial and antifungal potential of phenylpiperazine derivatives is an active area of research, with studies exploring their efficacy against a range of pathogens.

Furthermore, novel 4-nitrophenylpiperazine derivatives have been designed and synthesized as potential tyrosinase inhibitors. researchgate.net One such derivative, featuring an indole moiety, exhibited a significant tyrosinase inhibitory effect, suggesting potential applications in the treatment of pigmentation disorders. researchgate.net The table below summarizes the explored therapeutic indications for this class of compounds in preclinical models.

| Therapeutic Area | Preclinical Model | Key Findings |

| Oncology | Prostate Cancer Cell Lines (LNCaP) | Cytotoxic activity predicted by QSAR models and confirmed in vitro. mdpi.com |

| Breast Cancer Cell Lines (MCF-7) | Cytotoxic activity comparable to doxorubicin. nih.gov | |

| Glioma Cell Lines (C6) | Active in vitro, with molecular docking studies suggesting interaction with HSP90 protein. mfd.org.mk | |

| Infectious Diseases | Antifungal | Key intermediate for triazole antifungals used for deep fungal infections. core.ac.uk |

| Dermatology | Tyrosinase Inhibition | A derivative with an indole moiety showed significant inhibitory effect on tyrosinase. researchgate.net |

Development as Research Probes for Biological Systems

The development of 1-(4-nitrobenzyl)-4-phenylpiperazine and its analogues as research probes is a promising avenue for future investigation. These compounds can be modified to incorporate fluorescent tags, allowing for their use in a variety of fluorescence-based techniques to study biological systems.